4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluorophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-fluorophenylsulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acylated with 2-methylbenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonyl group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide: Similar structure but with different substituents on the phenyl rings.
4-chloro-N-(3-sulfamoylphenyl)benzamide: Contains a sulfamoyl group instead of a sulfonyl group.
Uniqueness
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its activity in biological systems.
Properties
Molecular Formula |
C20H16ClFN2O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3-[(3-fluorophenyl)sulfonylamino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-13-5-2-3-8-18(13)23-20(25)14-9-10-17(21)19(11-14)24-28(26,27)16-7-4-6-15(22)12-16/h2-12,24H,1H3,(H,23,25) |
InChI Key |
QEXSDKURXGEPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.